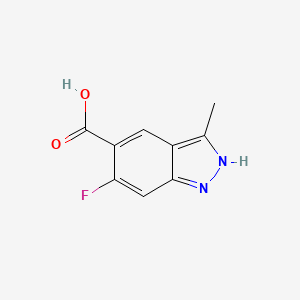

6-fluoro-3-methyl-1H-indazole-5-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for this compound are not explicitly provided in the search results, inferences can be drawn from analogous indazole derivatives. For example:

- ¹H NMR : The carboxylic acid proton typically resonates as a broad singlet near δ 12–13 ppm due to hydrogen bonding. The methyl group at position 3 would appear as a singlet near δ 2.5 ppm , while aromatic protons adjacent to fluorine may exhibit splitting patterns influenced by ¹⁹F-¹H coupling (e.g., doublets or doublets of doublets in the δ 7–8 ppm range) .

- ¹³C NMR : Key signals include the carboxylic acid carbon near δ 170 ppm , the fluorinated aromatic carbon (C-6) at δ 160–165 ppm (due to deshielding), and the methyl carbon at δ 20–25 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy reveals functional group signatures:

Mass Spectrometry (MS)

The molecular ion peak at m/z 194.16 corresponds to the compound’s molecular weight. Fragmentation patterns likely include:

- Loss of COOH (−44 g/mol ), yielding a fragment at m/z 150.16 .

- Cleavage of the indazole ring, producing smaller aromatic ions (e.g., m/z 77 for a benzene fragment) .

Crystallographic Data and Three-Dimensional Conformational Studies

Although crystallographic data for this specific compound are unavailable, related indazole-carboxylic acid derivatives exhibit planar aromatic systems with intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms. For example, in 6-bromo-4-methyl-1H-indazole-3-carboxylic acid (EVT-424377), X-ray diffraction reveals a nearly planar indazole core stabilized by hydrogen bonds between the carboxylic acid O–H and N–H groups, forming a six-membered pseudo-aromatic ring . Similar conformational rigidity is expected in this compound, with fluorine’s electronegativity further polarizing the aromatic system.

Comparative Analysis with Related Indazole Carboxylic Acid Derivatives

Structural and Electronic Comparisons

- Fluorine vs. Bromine : Fluorine’s smaller size and higher electronegativity enhance electron-withdrawing effects, increasing the carboxylic acid’s acidity compared to bromine-substituted analogs.

- Positional Isomerism : The 5-carboxylic acid group in the target compound facilitates hydrogen bonding with biological targets, as seen in spiroindolinone-based DDR1 inhibitors .

Properties

IUPAC Name |

6-fluoro-3-methyl-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-4-5-2-6(9(13)14)7(10)3-8(5)12-11-4/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGPBMKOXQEYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NN1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-methyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this specific compound, the starting materials would include a fluorinated phenylhydrazine and a methyl-substituted ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-methyl-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

6-fluoro-3-methyl-1H-indazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-3-methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Functional Group Variations

- Carboxylic Acid vs. Ester Derivatives : Methyl 6-fluoro-1H-indazole-5-carboxylate () lacks the acidic proton, reducing solubility but improving cell membrane permeability compared to the carboxylic acid form.

- Amine vs. Carboxylic Acid: 6-(Trifluoromethyl)-1H-indazol-5-amine () exhibits basicity and hydrogen-bond donor capacity, contrasting with the acidic and hydrogen-bond acceptor nature of the carboxylic acid group.

Key Research Findings

- Acidity and Solubility : The carboxylic acid group at C5 in the target compound enhances water solubility (pKa ~2-3), whereas methyl or ethyl esters (e.g., methyl 6-fluoro-1H-indazole-5-carboxylate) are more lipophilic .

- Biological Activity: Fluorine at C6 in the target compound may improve binding affinity in enzyme inhibition compared to non-fluorinated analogs.

- Stability : The methyl group at C3 in the target compound likely reduces steric hindrance compared to bulkier substituents, improving synthetic yield and stability .

Biological Activity

6-Fluoro-3-methyl-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article reviews the biological activity of this indazole derivative, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound primarily acts as an inhibitor of cyclin-dependent kinase 8 (CDK8), an enzyme involved in transcription regulation and oncogenesis. CDK8 has been implicated in several cancer types, including colon cancer and melanoma, where it promotes tumor growth by regulating key signaling pathways such as Wnt/β-catenin and Notch . Inhibition of CDK8 can disrupt these pathways, leading to reduced tumor cell proliferation and increased apoptosis.

Antitumor Activity

In vitro Studies : The biological activity of this compound has been evaluated against various human cancer cell lines. The compound demonstrated significant antiproliferative effects, with IC50 values indicating its potency. For example, in studies assessing its effects on Hep-G2 liver cancer cells, the compound exhibited an IC50 value comparable to established chemotherapeutic agents like 5-fluorouracil (5-Fu) .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Comparison (5-FU IC50) |

|---|---|---|

| Hep-G2 | 3.32 | 4.0 |

| K562 | 10.0 | 12.0 |

| A549 | 7.5 | 8.0 |

Cell Cycle Analysis : The compound's impact on cell cycle distribution was also examined. Treatment with varying concentrations resulted in an increased population of cells in the G0/G1 phase, indicating a halt in progression to the S phase, which is critical for DNA synthesis and cell division . This effect is crucial for understanding how the compound may induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research into the SAR of indazole derivatives has revealed that specific substitutions on the indazole ring significantly influence biological activity. The presence of fluorine atoms at strategic positions enhances lipophilicity and bioavailability, which can improve interaction with target proteins involved in tumor growth .

Table 2: Structure-Activity Relationships for Indazole Derivatives

| Compound Structure | IC50 (µM) | Notable Features |

|---|---|---|

| This compound | 3.32 | Fluorine at C-6 enhances activity |

| 4-Methoxyphenyl substitution | 10.03 | Increased selectivity |

| 3-Fluorophenyl substitution | >50 | Poor selectivity |

Case Studies

A notable study demonstrated that treatment with this compound led to significant apoptosis in K562 cells, as evidenced by increased levels of pro-apoptotic Bax protein and decreased levels of anti-apoptotic Bcl-2 protein . This dual mechanism—inducing both cell cycle arrest and apoptosis—highlights the compound's potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-3-methyl-1H-indazole-5-carboxylic acid, and what methodological considerations ensure high yield?

- Methodological Answer :

- Route 1 : Start with a substituted indazole core (e.g., 6-fluoro-1H-indazole-5-carboxylate) and introduce the methyl group at the 3-position via alkylation or coupling reactions. Use sodium acetate in acetic acid under reflux to stabilize intermediates, as seen in analogous indazole syntheses .

- Route 2 : Functionalize pre-methylated indazole precursors with fluorine at the 6-position using electrophilic fluorination agents (e.g., Selectfluor®). Monitor reaction progress via HPLC to avoid over-fluorination byproducts .

- Critical Parameters : Control temperature (70–100°C), solvent polarity (acetic acid or DMF), and stoichiometric ratios to minimize side products like 6-fluoro-1H-indazole-4-carboxylic acid (a positional isomer) .

Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement . Grow crystals via slow evaporation in ethanol/water mixtures. Confirm substituent positions (e.g., fluorine at C6 vs. C7) by analyzing electron density maps.

- Complementary Techniques : Pair with -NMR to verify fluorine placement (δ ~ -120 ppm for aromatic fluorine) and IR spectroscopy to confirm carboxylic acid C=O stretches (~1700 cm) .

Q. What analytical methods are optimal for purity assessment and quantification of this compound?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Monitor at 254 nm for indazole absorption. Compare retention times against known impurities (e.g., de-fluorinated analogs) .

- LC-MS : Confirm molecular weight (MW = 210.16 g/mol) via ESI+ mode. Detect common byproducts like methyl ester derivatives (MW +14) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during fluorination or methylation?

- Methodological Answer :

- Fluorination : Replace traditional HF/pyridine with AgF in DMF to improve regioselectivity for C5. Use DFT calculations to predict transition-state energies for competing C5 vs. C6 fluorination .

- Methylation : Employ phase-transfer catalysis (e.g., TBAB) in biphasic systems (water/dichloromethane) to enhance methyl group transfer efficiency. Track byproduct formation (e.g., dimethylated species) via GC-MS .

Q. What strategies address contradictions in reported biological activity data for indazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace -COOH with -CN at C5) and test against target enzymes (e.g., kinase assays). Use molecular docking to correlate activity with electronic effects of fluorine .

- Data Normalization : Control for batch-to-batch purity variations by requiring ≥95% purity (HPLC) and validating bioassays with reference standards (e.g., 6-bromo-5-fluoro-1H-indazole-3-carboxylic acid) .

Q. How can computational modeling predict the impact of fluorine substitution on reactivity and binding affinity?

- Methodological Answer :

- DFT/Molecular Dynamics : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare electrostatic potential maps of 6-fluoro vs. 7-fluoro isomers to explain divergent reactivity .

- Free Energy Perturbation (FEP) : Simulate ligand-protein binding (e.g., with COX-2) to quantify fluorine’s contribution to ΔG. Validate with SPR or ITC experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.